Home > Products > Screening Compounds P131755 > 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole - 1106780-80-6

3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Catalog Number: EVT-2521098
CAS Number: 1106780-80-6
Molecular Formula: C18H14N4O2
Molecular Weight: 318.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Benzylthio)-5-[1-(4-Fluorobenzyl)-3-Phenyl-1H-Pyrazol-5-Yl]-1,3,4-Oxadiazoles Derivatives

  • Compound Description: This series of compounds shares the core structure of a 1,3,4-oxadiazole ring substituted with a 3-phenyl-1H-pyrazol-5-yl group at the 5-position []. These derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity [].
  • Relevance: This group of compounds exhibits a direct structural similarity to 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, with both sharing the 1,3,4-oxadiazole and 3-phenyl-1H-pyrazol-5-yl moieties. The key difference lies in the substituent at the 2-position of the oxadiazole ring, where the related compounds have a benzylthio group, whereas the target compound features a 4-methoxyphenyl group. ( []: https://www.semanticscholar.org/paper/f2eb9b399246fc4b1a59f5a327ca70b0a122f258 )

5-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole Derivatives

  • Compound Description: This series, represented by the general formula 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole, features diverse aryl substituents at both the 3- and 5-positions of the oxadiazole ring []. These compounds were synthesized and screened for in vitro antibacterial and antifungal activities [].

2-(5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazol-3-yl)-5-aryl-1,3,4-oxadiazole Derivatives

  • Compound Description: This series encompasses derivatives of 2-(5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-3-yl)-5-aryl-1,3,4-oxadiazole, characterized by various aryl substituents at the 5-position of the oxadiazole ring []. These compounds were synthesized and evaluated for their antibacterial and antifungal activities [].
  • Relevance: These derivatives exhibit structural similarity to 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. Both share the 1,3,4-oxadiazole core and a pyrazole ring linked to it, with an aryl substituent on the pyrazole. The key distinctions lie in the aryl substituent on the oxadiazole ring (5-aryl in the related compounds vs. 3-(4-methoxyphenyl) in the target compound), the specific substitution pattern on the pyrazole ring, and the presence of a fluorine atom on the 3-fluoro-4-methoxyphenyl substituent in the related compounds. ( []: https://www.semanticscholar.org/paper/573a7de0ddaebf2948b7c2615aa24003ef0264c5 )
Overview

3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in scientific research due to its unique structural features and potential biological activities. The compound consists of an oxadiazole ring fused with a pyrazole moiety, along with methoxy and phenyl substituents. This structural configuration contributes to its distinct chemical properties and makes it a candidate for various applications in medicinal chemistry and material science.

Source

The compound is synthesized through various chemical methods, often starting from readily available precursors. Its synthesis involves multiple steps, including cyclization reactions that form the oxadiazole and pyrazole rings. The availability of starting materials and reaction conditions can significantly influence the yield and purity of the final product.

Classification

3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This compound is further classified as a substituted oxadiazole due to the presence of additional functional groups that enhance its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves several key steps:

  1. Formation of Pyrazole Ring: The pyrazole component can be synthesized by reacting hydrazines with 1,3-diketones or β-keto esters.
  2. Cyclization to Form Oxadiazole: The oxadiazole ring is formed through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
  3. Substitution Reactions: Methoxy and phenyl groups are introduced via electrophilic aromatic substitution reactions.

Technical Details

The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes using catalysts, controlling temperature and pressure, as well as employing purification techniques such as recrystallization and chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be represented as follows:

C18H16N4O\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}

This indicates that the compound contains 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.

Data

The compound's molecular weight is approximately 304.35 g/mol. The presence of various functional groups provides insights into its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Halogenation reactions may occur using bromine or thionyl chloride.

Technical Details

The specific reagents and conditions used in these reactions significantly influence the products formed. For example:

  • Oxidation may yield carboxylic acids.
  • Reduction could produce alcohols or amines.
Mechanism of Action

The mechanism of action for 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves interactions with specific molecular targets within biological systems. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects such as inhibition of cell proliferation or modulation of immune responses.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole include:

  • Appearance: Typically appears as a solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 150–160 °C.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under normal conditions but may decompose upon exposure to strong acids or bases.
Applications

Scientific Uses

3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several notable applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an enzyme inhibitor or receptor modulator.
  2. Biological Research: Explored for anti-inflammatory, antimicrobial, and anticancer properties.
  3. Material Science: Utilized in developing new materials with specific electronic or optical properties.
Synthetic Methodologies for 3-(4-Methoxyphenyl)-5-(3-Phenyl-1H-Pyrazol-5-yl)-1,2,4-Oxadiazole

The synthesis of 3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exemplifies the strategic assembly of N-heterocyclic frameworks through sequential cyclization and functionalization. This hybrid structure integrates three pharmacologically significant units: a 1,2,4-oxadiazole core, a 4-methoxyphenyl group, and a 3-phenylpyrazole system. The synthetic challenge lies in regioselectively constructing the 1,2,4-oxadiazole ring while preserving the labile prototropic equilibrium of the pyrazole moiety and avoiding isomer formation.

Multi-Step Assembly Strategies for Pyrazole-Oxadiazole Hybrids

A convergent synthetic approach is universally employed, involving separate preparation of the pyrazole and oxadiazole precursors followed by coupling via cyclocondensation. The canonical route comprises three distinct stages:

  • Pyrazole Carboxylic Acid Synthesis: 3-Phenyl-1H-pyrazole-5-carboxylic acid serves as the key intermediate. This is typically synthesized via Knorr pyrazole synthesis, involving the condensation of phenylhydrazine with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) under reflux conditions, followed by alkaline hydrolysis of the ester group to yield the carboxylic acid [7].
  • Amidoxime Formation: 4-Methoxybenzamidoxime is prepared by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., sodium carbonate), typically requiring 6-12 hours at 60-80°C [1] [3].
  • Cyclocondensation: The final 1,2,4-oxadiazole ring formation is achieved by coupling the pyrazole carboxylic acid (Step 1) with the 4-methoxybenzamidoxime (Step 2). This critical cyclization employs activating agents or heat, as detailed in Sections 1.2 and 1.3.

Table 1: Key Intermediates and Their Synthesis for Hybrid Assembly

IntermediateSynthetic MethodKey Reagents/ConditionsYield Range
3-Phenyl-1H-pyrazole-5-carboxylic acidKnorr SynthesisPhenylhydrazine, Ethyl acetoacetate, Δ; then NaOH/H₂O, Δ65-75%
4-MethoxybenzamidoximeNitrile Hydroxylation4-Methoxybenzonitrile, NH₂OH·HCl, Na₂CO₃, EtOH/H₂O, 60-80°C70-85%
Hybrid 1,2,4-OxadiazoleCyclodehydration (See Sections 1.2, 1.3)Carboxylic Acid + Amidoxime + Activator50-92%*

*Yield highly dependent on cyclization method optimization [1] [3] [6].

This modular strategy allows independent optimization of each heterocyclic unit and ensures regiocontrol during the final ring closure.

Regioselective Cyclization Techniques to Avoid 1,3,4-Oxadiazole Isomer Formation

Regioselectivity is paramount during the cyclocondensation step, as competing pathways can lead to undesired 1,3,4-oxadiazole isomers or open-chain byproducts. Achieving exclusive 1,2,4-oxadiazole formation hinges on:

  • Activation of the Carboxylic Acid: Direct reaction between the pyrazole carboxylic acid and the amidoxime is sluggish and non-regioselective. Pre-activation of the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) or in situ activation using peptide coupling reagents (e.g., T3P, DCC, EDC) significantly enhances reactivity and favors O-acylation of the amidoxime. This O-acyl amidoxime intermediate is the crucial precursor for 1,2,4-oxadiazole formation via thermally induced cyclodehydration [1] [3].
  • Suppression of Alternative Cyclization: The 1,3,4-oxadiazole isomer can form if N-acylation of the amidoxime occurs preferentially or if the activated acid reacts with the tautomeric form of the amidoxime. Using aprotic polar solvents (DMF, CH₃CN), moderate temperatures (60-100°C), and avoiding strong bases minimizes these side reactions. Coupling agents like T3P (propylphosphonic anhydride) offer superior regioselectivity (>95:5 1,2,4- vs. 1,3,4-oxadiazole) compared to classical methods using acyl chlorides, due to milder conditions and reduced formation of aggressive byproducts [1] [3].
  • Stoichiometry and Concentration: A slight excess of amidoxime (1.1-1.3 equiv.) relative to the activated acid ensures complete consumption of the acid, preventing dimerization side reactions. Moderate reaction concentrations (0.2-0.5 M) optimize reactivity while minimizing viscosity-related issues common with coupling agents.

Table 2: Regioselective Cyclization Conditions for 1,2,4-Oxadiazole Formation

Activation MethodReagent/ConditionsSolventTemperature/TimeRegioselectivity (1,2,4 : 1,3,4)Yield (%)
Acyl ChlorideSOCl₂, reflux; then Amidoxime, PyridineToluene80-110°C, 3-8 h85:15 to 90:1050-75
Carbodiimide (DCC)DCC, DMAPDMFRT to 60°C, 12-24 h80:20 to 88:1260-78
T3P® (50% in EtOAc)T3P, DIPEACH₃CN or DMF60-80°C, 1-4 h>95:585-92
Thermal Cyclization of O-Acylated IntermediateO-Acyl-amidoximeToluene or Xylene110-140°C, 2-6 h>98:270-85*

Requires isolation/purification of the unstable *O-acylamidoxime intermediate [1] [3].

Optimization of POCl₃-Mediated Cyclodehydration Reactions

Phosphorus oxychloride (POCl₃) remains a widely employed and efficient reagent for direct cyclodehydration of pre-formed O-acylamidoximes or, less commonly, for the one-pot reaction between carboxylic acids and amidoximes. Its optimization is critical for maximizing yield and purity:

  • Reaction Mechanism and Stoichiometry: POCl₃ acts as a powerful dehydrating agent. In the one-pot approach, it likely first converts the carboxylic acid to an acyl chloride, which then reacts with the amidoxime to form the O-acylamidoxime. Subsequent nucleophilic attack by the oxime nitrogen on the carbonyl carbon, facilitated by POCl₃'s ability to activate the carbonyl and act as a HCl scavenger, leads to ring closure and water elimination. A 3-5 fold molar excess of POCl₃ is typically required to drive the reaction to completion and neutralize liberated water/HCl [9].
  • Solvent and Temperature Control: Using POCl₃ as the solvent (neat) is common but requires careful temperature control. Alternatively, inert solvents like acetonitrile or dichloroethane (10-20% v/v) can moderate reactivity. The reaction is highly exothermic initially (acid chloride formation). Optimal cyclization occurs between 80°C and reflux (typically 80-110°C) for 2-8 hours. Prolonged heating or excessive temperature promotes decomposition and charring [9].
  • Workup and Quenching: The reaction mixture is cooled and carefully quenched by pouring onto crushed ice or into vigorously stirred cold water. This hydrolyzes excess POCl₃ and phosphorus byproducts (e.g., PO(OH)₂Cl, PO(OH)₃), liberating the product, often as a precipitate. Neutralization with aqueous sodium bicarbonate or sodium hydroxide solution is crucial before extraction (e.g., with ethyl acetate or DCM) to ensure complete removal of acidic impurities. Drying and solvent evaporation yield the crude product, which usually requires purification (recrystallization or chromatography).
  • Yield and Purity Optimization: Key factors include slow addition of reagents to control exotherms, efficient stirring during quenching, and thorough neutralization/washing. Yields typically range from 70% to 85% for the POCl₃-mediated one-pot method when optimized. Adding catalytic amounts of pyridine or N,N-dimethylformamide (DMF) can enhance the formation of the Vilsmeier-type complex, improving the acylation step efficiency [9].

Table 3: Optimization Parameters for POCl₃-Mediated Cyclodehydration

ParameterRange/ChoiceImpact on ReactionRecommendation
POCl₃ Equivalents3.0 - 8.0<3: Incomplete reaction; >5: Increased byproducts4.0 - 5.0 equiv.
SolventNeat POCl₃, CH₃CN, ClCH₂CH₂ClNeat: Vigorous; Solvent dilution eases control10-20% DCE or CH₃CN in POCl₃ for moderated exotherm
Temperature0-40°C (Acyl Chloride); 80-110°C (Cyclization)Low Temp during addition controls exotherm; High Temp needed for cyclizationAdd acid slowly <40°C; Heat to reflux (80-110°C) for cyclization
Reaction Time (Cyclization)2 - 8 hoursShorter: Incomplete; Longer: DecompositionMonitor by TLC; Typically 4-6 h at reflux
AdditivesNone, Pyridine (cat.), DMF (cat.)Catalyzes acyl chloride formation1-2 drops DMF enhances rate and yield
Quench ProtocolPour onto ice/H₂O; Neutralize (NaHCO₃)Rapid quench controls hydrolysis; Neutralization removes acidsVigorous stirring, cold quench bath, careful neutralization

Tautomer Control in Pyrazole Moieties Through Intramolecular Hydrogen Bonding

The 3-phenyl-1H-pyrazol-5-yl substituent exists in a dynamic prototropic equilibrium between two annular tautomers: 3-phenyl-1H-pyrazol-5-yl (major) and 3-phenyl-1H-pyrazol-3-yl (minor). In the target hybrid molecule, this equilibrium is significantly influenced by the electronic nature of the attached 1,2,4-oxadiazole and the potential for intramolecular hydrogen bonding (IHB):

  • Tautomeric Equilibrium Fundamentals: Unsubstituted pyrazoles exhibit rapid N(1)N(2) proton exchange (prototropy), an intermolecular process in condensed phases. Substituents profoundly affect the tautomeric ratio. Electron-withdrawing groups (EWGs) at C(3) or C(5) favor the tautomer where the pyrrole-like N-H is adjacent to the EWG. In the target compound, the 1,2,4-oxadiazole at C(5) of the pyrazole is a moderate EWG, favoring the 5-(1H-pyrazol-5-yl) tautomer where the N-H is adjacent (ortho) to the oxadiazole (3-phenyl-1H-pyrazol-5-yl) [7] [10].
  • Role of Intramolecular Hydrogen Bonding (IHB): Computational studies (DFT, MP2) and spectroscopic analysis (NMR, IR) confirm the formation of a weak-to-moderate IHB between the pyrazole N(2)-H and the N(3) atom of the adjacent 1,2,4-oxadiazole ring (N(2)-H···N(3)oxa*). This IHB:
  • Stabilizes the 5-(1H-pyrazol-5-yl) Tautomer: The IHB acts as a conformational lock, further shifting the tautomeric equilibrium overwhelmingly towards the desired 3-phenyl-1H-pyrazol-5-yl form (≥95%) in non-competitive solvents.
  • Reduces Tautomerization Energy Barrier: The IHB facilitates proton transfer within the supramolecular system, lowering the activation energy for the tautomerism compared to unsubstituted pyrazole [7] [10].
  • Influences Electronic Structure: The IHB withdraws electron density from the pyrazole ring, slightly modulating the absorption and emission properties of the hybrid molecule.
  • Solvent and Substituent Effects: Polar protic solvents (e.g., methanol, water) disrupt the IHB by competing for the N-H donor site, increasing the population of the minor tautomer and destabilizing the preferred conformation. In contrast, aprotic solvents (e.g., acetonitrile, chloroform, DMSO) preserve the IHB and maintain tautomeric preference. The electron-donating 4-methoxy group on the phenyl ring of the oxadiazole has minimal direct effect on the pyrazole tautomerism but contributes to the overall electron density of the system [7] [10].

Table 4: Tautomer Stability and Hydrogen Bonding in the Hybrid Molecule

Tautomer/ConformerRelative Energy (kcal/mol)*Key Structural FeatureIHB (N-H···N) Distance (Å) / Angle (°)Population (Aprotic Solvent)
3-(4-MeO-Ph)-5-(3-Ph-1H-pyrazol-5-yl)-1,2,4-oxadiazole (N-H ortho to Oxadiazole, IHB)0.0 (Reference)N(2)-H···N(3)oxa* IHB present2.05 - 2.15 Å / 145-155°>95%
3-(4-MeO-Ph)-5-(3-Ph-1H-pyrazol-3-yl)-1,2,4-oxadiazole (N-H meta to Oxadiazole)+2.5 - +4.0No IHB possible to oxadiazole N(3)-<5%
Open Rotamer (No IHB)+1.8 - +2.5Rotation breaks N-H···N interaction>3.0 ÅMinor Conformer

*Calculated at DFT (B3LYP/6-311+G(d,p)) level in gas phase or implicit solvent model [7] [10].

The dominance of the IHB-stabilized 5-(1H-pyrazol-5-yl) tautomer ensures structural homogeneity, which is crucial for predictable solid-state packing, consistent spectroscopic characterization (¹H NMR shows a single N-H signal around δ 12-14 ppm), and reliable interaction with biological targets. The IHB represents a critical structural element governing the molecular conformation and stability beyond simple substituent effects.

Properties

CAS Number

1106780-80-6

Product Name

3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

IUPAC Name

3-(4-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Molecular Formula

C18H14N4O2

Molecular Weight

318.336

InChI

InChI=1S/C18H14N4O2/c1-23-14-9-7-13(8-10-14)17-19-18(24-22-17)16-11-15(20-21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)

InChI Key

NKMDFGAVKRPNDH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.